1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea
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Overview
Description
The compound “1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea” is a urea derivative with a morpholino group and a thiophene ring. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity . Morpholino groups are commonly used in drug design as bioisosteres for amide groups . Thiophene is a five-membered aromatic ring with one sulfur atom, and thiophene derivatives are found in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a thiophene derivative to form the morpholino-thiophene group, followed by reaction with phenyl isocyanate to form the urea .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting a phenyl group and a 2-(2-morpholino-2-(thiophen-2-yl)ethyl) group .Chemical Reactions Analysis
As a urea derivative, this compound might undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbamic acid . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Urea derivatives are often solid at room temperature, and many are soluble in polar solvents due to their ability to form hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-12-23-16)20-8-10-22-11-9-20/h1-7,12,15H,8-11,13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLIRXHYFJDWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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